molecular formula C26H20FN3O6 B2761630 N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-60-8

N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2761630
CAS No.: 877657-60-8
M. Wt: 489.459
InChI Key: QDIFPLUAQOMPMV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O6 and its molecular weight is 489.459. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within this chemical family, particularly those with modifications allowing for fluorine-18 labeling, have been developed as radioligands for positron emission tomography (PET) imaging. For example, [18F]DPA-714 is a notable compound designed to target the translocator protein (18 kDa), a protein associated with neuroinflammatory processes. The development of such radioligands facilitates in vivo imaging of neuroinflammation, offering insights into various neurological disorders (Dollé et al., 2008).

Exploring Neuroinflammation and Neurodegenerative Disorders

Further research into similar pyrazolo[1,5-a]pyrimidines has led to the synthesis of novel compounds with subnanomolar affinity for the translocator protein (TSPO). These compounds have been evaluated for their potential in PET imaging of neuroinflammatory processes, showing promising applications in studying neurodegenerative disorders (Damont et al., 2015).

Anticancer Activity

The structural motif of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored for anticancer properties. For instance, derivatives synthesized through modifications at the pyrimidine ring demonstrated appreciable cancer cell growth inhibition against various cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 3,4-dimethoxyaniline, followed by acetylation of the resulting product.", "Starting Materials": [ "3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "3,4-dimethoxyaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) and 3,4-dimethoxyaniline (1.2 equiv) in dichloromethane and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture and wash the solid with dichloromethane. Dry the solid under vacuum to obtain the product.", "Step 3: Dissolve the product from step 2 in acetic anhydride (2.0 equiv) and add triethylamine (2.0 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes. Extract the product with dichloromethane and wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the final product, N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS No.

877657-60-8

Molecular Formula

C26H20FN3O6

Molecular Weight

489.459

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H20FN3O6/c1-34-20-12-9-16(13-21(20)35-2)28-22(31)14-29-23-18-5-3-4-6-19(18)36-24(23)25(32)30(26(29)33)17-10-7-15(27)8-11-17/h3-13H,14H2,1-2H3,(H,28,31)

InChI Key

QDIFPLUAQOMPMV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53)OC

solubility

not available

Origin of Product

United States

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